molecular formula C9H10O2 B076195 3'-Hydroxypropiophenone CAS No. 13103-80-5

3'-Hydroxypropiophenone

Cat. No. B076195
CAS RN: 13103-80-5
M. Wt: 150.17 g/mol
InChI Key: YXOGDBMOFMQLEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Hydroxypropiophenone can be achieved through various methods, including palladium-catalyzed reactions and esterification followed by Fries rearrangement. For instance, 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst, yielding 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004). Additionally, p-Hydroxypropiophenone has been synthesized from phenol and propionyl chloride by esterification and Fries rearrangement reaction, with the process being optimized for higher yields (Li Hong-bo, 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a hydroxy group attached to the propiophenone moiety. This structural feature is pivotal for its reactivity and ability to form various derivatives. The crystal and molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, reveals the significance of the arrangement of functional groups and their influence on biological activity and chemical reactivity (Allen, F., Trotter, J., & Rogers, D., 1971).

Scientific Research Applications

  • Biological Production of 3-HP : 3-HP is recognized as a valuable platform chemical that can be produced biologically from glucose or glycerol. Advances in microbial 3-HP production have been reported, highlighting the potential for sustainable chemical production (Kumar, Ashok, & Park, 2013).

  • Metabolic Engineering for 3-HP Production : The metabolic engineering of Corynebacterium glutamicum for efficient production of 3-HP from glucose and xylose demonstrates the potential of using engineered microorganisms for high-yield chemical production (Chen et al., 2017).

  • Biosynthetic Pathways in Microorganisms : Research has been conducted on biosynthetic pathways for 3-HP production, focusing on mass and redox balances, thermodynamic favorability, and potential solutions for pathway assembly (Jiang, Meng, & Xian, 2009).

  • Synthetic Intermediates for Novel Compounds : 3,3-Diaryl-2-hydroxypropiophenones, through base-catalysed α-ketol rearrangements, serve as intermediates for the synthesis of novel compounds like 4-arylflavan-3-ones (Hall, Ferreira, & Roux, 1980).

  • Fermentative Production in Yeast : The production of 3-HP in yeast through a route from malonyl-CoA has been investigated, showcasing yeast as a potential cell factory for bio-based 3-HP and derived acrylates (Chen et al., 2014).

  • Thyroid Gland Research : Studies have examined the effects of p-hydroxypropiophenone on the thyroid gland of experimental animals, indicating potential medical applications (Money, Lucas, Fager, & Rawson, 1951).

  • Nematicidal Activity in Endophytic Fungi : 3-Hydroxypropionic acid has shown selective nematicidal activity against plant-parasitic nematodes, indicating its potential in agricultural applications (Schwarz et al., 2004).

Safety and Hazards

Safety measures for handling 3’-Hydroxypropiophenone include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It should be stored in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials .

Future Directions

While specific future directions for 3’-Hydroxypropiophenone are not detailed in the search results, its use in the synthesis of tricyclic fused pyridines suggests potential applications in the development of antimalarial drugs . Additionally, the interest in bioproduction of related compounds like 3-HP indicates a trend towards sustainable chemical synthesis .

Mechanism of Action

properties

IUPAC Name

1-(3-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGDBMOFMQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156855
Record name 3'-Hydroxypropiophenone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

13103-80-5
Record name 3′-Hydroxypropiophenone
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Record name 3'-Hydroxypropiophenone
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Record name 13103-80-5
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Record name 3'-Hydroxypropiophenone
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Record name 3'-hydroxypropiophenone
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Record name 3'-HYDROXYPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 5-hydroxykynurenamine (5-HK) and its analogs affect cerebral arteries?

A: Research using isolated dog cerebral arteries has shown that 5-HK and its analogs, including those with a 3'-hydroxypropiophenone structure like 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III), can cause the arteries to contract. This contraction is believed to be mediated through serotonin receptors, as the effect can be blocked by methysergide, a serotonin antagonist []. Interestingly, these compounds can also act as antagonists, blocking the contractile response normally induced by serotonin. []

Q2: How does modifying the structure of 5-HK, specifically around the this compound moiety, influence its activity?

A: Structural modifications to the 5-HK molecule, particularly alterations to the hydroxy group on the benzene ring and the length of the side chain attached to the this compound group, significantly impact its activity. [] For example, 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III) displayed a weaker contractile effect compared to 5-HK. [] This suggests that both the hydroxy group and the specific side chain structure are crucial for the interaction with the presumed serotonin receptors and the resulting biological activity.

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